N-(2-ethylphenyl)-N'-propan-2-yloxamide
Description
N-(2-ethylphenyl)-N'-propan-2-yloxamide is an oxalamide derivative characterized by a central oxamide (ethanediamide) backbone with two distinct substituents: a 2-ethylphenyl group and a propan-2-yl (isopropyl) group. This compound’s structural uniqueness arises from the combination of aromatic (2-ethylphenyl) and branched aliphatic (isopropyl) moieties, which influence its chemical reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-(2-ethylphenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-10-7-5-6-8-11(10)15-13(17)12(16)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFZIPGNPFPUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-ethylphenyl)-N’-propan-2-yloxamide typically involves the reaction of diethyl oxalate with o-ethylaniline. The process begins with the condensation of diethyl oxalate and o-ethylaniline to form an oxamide ester intermediate. This intermediate then undergoes further condensation with o-amino phenylether to yield N-(2-ethylphenyl)-N’-propan-2-yloxamide .
Industrial Production Methods
Industrial production methods for N-(2-ethylphenyl)-N’-propan-2-yloxamide are similar to the synthetic routes used in laboratory settings. The process involves large-scale reactions of diethyl oxalate and o-ethylaniline under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-N’-propan-2-yloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-(2-ethylphenyl)-N’-propan-2-yloxamide include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of N-(2-ethylphenyl)-N’-propan-2-yloxamide depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced amides. Substitution reactions can result in a variety of substituted oxamides.
Scientific Research Applications
N-(2-ethylphenyl)-N’-propan-2-yloxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial materials .
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N’-propan-2-yloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxalamide Derivatives
| Compound Name | Key Substituents | Unique Features | Reference |
|---|---|---|---|
| This compound | 2-ethylphenyl, propan-2-yl | Balanced lipophilicity and steric effects; potential dual applications in pharmacology and materials science. | |
| N-(2-ethoxyphenyl)-N'-(4-ethylphenyl)oxamide | 2-ethoxyphenyl, 4-ethylphenyl | Ethoxy group increases polarity; altered receptor binding compared to ethyl substitution. | |
| N,N'-Di(2-ethylphenyl)oxamide | Two 2-ethylphenyl groups | Symmetrical structure enhances crystallinity but reduces solubility in nonpolar solvents. | |
| PowerSorb™ 312 (N-(2-ethoxyphenyl)oxanilide) | 2-ethoxyphenyl, oxanilide backbone | Optimized for UV absorption; industrial use in polymer stabilization. | |
| N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | Indoline, pyrrolidine, isopropyl | Complex heterocyclic structure enables neuroprotective and anticancer activity. |
Key Observations:
- Substituent Position Matters : The 2-ethylphenyl group in the target compound contrasts with the 4-ethylphenyl or 2-ethoxyphenyl groups in analogues. Positional differences significantly alter electronic properties and biological interactions. For example, ethoxy groups (electron-donating) increase solubility but reduce metabolic stability compared to ethyl groups .
- Symmetry vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
